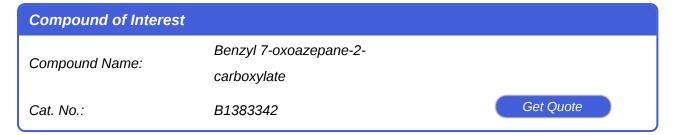


Potential Research Applications of Azepane Carboxylates: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The azepane carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent three-dimensional structure and conformational flexibility make it an attractive starting point for the design of novel therapeutic agents targeting a wide range of diseases. This technical guide provides an indepth overview of the synthesis, biological activities, and potential research applications of azepane carboxylate derivatives, with a focus on their anticancer, antiviral, and antidiabetic properties.

Core Applications and Biological Activities

Azepane carboxylates and their derivatives have demonstrated a remarkable diversity of biological activities. The seven-membered nitrogen-containing ring system allows for the precise spatial orientation of substituents, enabling high-affinity interactions with various biological targets.

Anticancer Activity

Several studies have highlighted the potential of azepane carboxylate derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the modulation of key signaling pathways involved in cell growth and survival.

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One of the primary mechanisms of action for the anticancer effects of some azepane derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.

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Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative azepane derivatives against various cancer cell lines.



Compound	Cell Line	IC50 (μM)	Reference
Diazepine 4a	Caco-2 (Colorectal)	8.445 ± 2.26	[1]
Oxazepine 7a	Caco-2 (Colorectal)	33.04 ± 2.06	[1]
Dibenzo[b,f]azepine 5e	Leukaemia SR	13.05 ± 0.62	[2]

Antiviral Activity

Azepane derivatives have also emerged as promising antiviral agents, particularly against the Hepatitis B virus (HBV). The mechanism of action for these compounds often involves the disruption of the viral life cycle, specifically by modulating the assembly of the viral capsid.[3] HBV capsid assembly modulators (CAMs) can interfere with the formation of the nucleocapsid, leading to the production of non-infectious viral particles.[3][4]

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Quantitative Data: Antiviral Activity

While specific EC50 or Ki values for azepane carboxylates as HBV CAMs are not readily available in the public domain, the patent literature suggests their potential, with primary hits in assembly assays being identified at concentrations around 10 μ M.[1] Further quantitative structure-activity relationship (QSAR) studies are needed to optimize their antiviral potency.

Antidiabetic Activity

A significant area of research for azepane carboxylates is in the treatment of type 2 diabetes. Certain derivatives have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[5][6] DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion. By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, leading to improved glycemic control.

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Quantitative Data: Antidiabetic Activity

The following table presents the DPP-IV inhibitory activity of a representative azepanecontaining compound.



Compound	Target	IC50 (nM)	Reference
Thiosemicarbazone 2f	DPP-IV	1.266 ± 0.264	[7]

Experimental Protocols

Detailed and robust synthetic protocols are crucial for the exploration of the therapeutic potential of azepane carboxylates. Below are representative experimental procedures for the synthesis of a key azepane carboxylate intermediate and a common biological assay.

Synthesis of (2S,5S)-5-Substituted-Azepane-2-Carboxylate Derivatives

A scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, with a key step involving the oxidative cleavage of an azabicyclo[3.2.2]nonene intermediate. While the full supplementary information with detailed protocols is not publicly available, the general approach is outlined in "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives" in the Journal of Organic Chemistry (2011, 76(6), 1937-40). Researchers are encouraged to consult this primary literature for the detailed synthetic scheme and experimental procedures.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow:

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Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- Azepane carboxylate derivatives (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the azepane carboxylate derivatives.
- Remove the culture medium from the wells and add the medium containing the test compounds. Include vehicle controls (medium with solvent) and blank controls (medium only).



- Incubate the plate for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro DPP-IV Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the DPP-IV enzyme.

Workflow:

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Materials:



- DPP-IV enzyme
- DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
- · Assay buffer
- 96-well black plates
- Azepane carboxylate derivatives
- Reference inhibitor (e.g., sitagliptin)
- Fluorescence microplate reader

Procedure:

- Add assay buffer, the test compound at various concentrations, and the DPP-IV enzyme solution to the wells of a 96-well plate.
- Pre-incubate the plate at 37°C for a short period.
- Initiate the reaction by adding the DPP-IV substrate.
- Incubate the plate at 37°C for a specified time.
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).
- Calculate the percentage of inhibition and determine the IC50 value.[8][9][10]

Future Directions and Conclusion

Azepane carboxylates represent a versatile and promising scaffold for the development of novel therapeutics. The data presented in this guide highlight their potential in oncology, virology, and metabolic diseases. Future research efforts should focus on:

 Expansion of the Chemical Space: Synthesis of diverse libraries of azepane carboxylate derivatives to explore a wider range of biological targets.



- Structure-Activity Relationship (SAR) Studies: Systematic modifications of the azepane core and its substituents to optimize potency and selectivity.
- In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and drug-like properties.
- Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.

In conclusion, the azepane carboxylate framework provides a rich platform for the discovery of new and effective drugs. The information compiled in this technical guide serves as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

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References

- 1. WO2015109130A1 Azepane derivatives and methods of treating hepatitis b infections -Google Patents [patents.google.com]
- 2. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di-fluoro azepane HBV capsid assembly modulators PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]



- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. content.abcam.com [content.abcam.com]
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